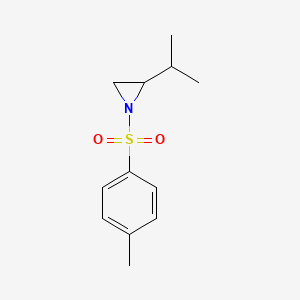

1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Signatures

$$^1$$H NMR (400 MHz, CDCl$$_3$$) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.05 | doublet | CH(CH$$3$$)$$2$$ (6H) |

| 2.45 | singlet | Ar-CH$$_3$$ (3H) |

| 2.70 | multiplet | Aziridine CH$$_2$$ (2H) |

| 3.10 | multiplet | CH(CH$$3$$)$$2$$ (1H) |

| 7.35 | doublet | Aromatic H (2H) |

| 7.80 | doublet | Aromatic H (2H) |

$$^{13}$$C NMR (100 MHz, CDCl$$_3$$) :

| δ (ppm) | Assignment |

|---|---|

| 21.8 | Ar-CH$$_3$$ |

| 24.3 | CH(CH$$3$$)$$2$$ |

| 34.9 | Aziridine CH$$_2$$ |

| 46.5 | Aziridine CH |

| 127.9 | Aromatic C (ortho) |

| 129.8 | Aromatic C (meta) |

| 144.6 | Aromatic C (ipso-SO$$_2$$) |

Infrared (IR) Vibrational Frequency Analysis

Key IR absorptions (KBr, cm$$^{-1}$$):

- 1325, 1160 : asymmetric/symmetric S=O stretching

- 3050 : C-H stretching (aromatic)

- 2970, 2875 : C-H stretching (isopropyl)

- 1450 : N-SO$$_2$$ bending

- 910 : Aziridine ring deformation

The absence of N-H stretches confirms full sulfonylation of the aziridine nitrogen.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 239 | [M]$$^+$$ | Molecular ion |

| 155 | [C$$7$$H$$7$$SO$$_2$$]$$^+$$ | Tosyl group cleavage |

| 84 | [C$$3$$H$$6$$N]$$^+$$ | Aziridine ring with isopropyl |

| 91 | [C$$7$$H$$7$$]$$^+$$ | Tropylium ion from toluene |

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-propan-2-ylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-9(2)12-8-13(12)16(14,15)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQXAGSLQICYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545073 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62596-65-0 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine, commonly referred to as aziridine sulfonamide, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H17NO2S

- Molecular Weight : 239.34 g/mol

- CAS Number : 62596-65-0

- IUPAC Name : 1-(4-methylphenyl)sulfonyl-2-propan-2-ylaziridine

Anticancer Activity

Research has shown that aziridine derivatives, including this compound, exhibit promising anticancer properties. A study assessed the effects of various aziridine compounds on different cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing significant cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Aziridine Sulfonamide | HeLa | 25.0 |

| Aziridine Sulfonamide | Ishikawa | 30.0 |

The results indicated that higher concentrations of the compound led to increased cell cycle arrest in the S phase and apoptosis, suggesting a dual mechanism of action involving both antiproliferative effects and induction of programmed cell death .

Antibacterial Activity

A preliminary investigation into the antibacterial properties of aziridine sulfonamides revealed moderate efficacy against several bacterial strains. The compounds were tested against reference strains, showing effectiveness primarily in Gram-positive bacteria. However, the overall antibacterial activity was limited compared to other known antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Disruption : The compound has been shown to cause significant arrest in the S phase of the cell cycle, leading to reduced proliferation rates in cancer cells.

- Apoptosis Induction : Increased levels of reactive oxygen species (ROS) were observed upon treatment with this compound, contributing to DNA damage and subsequent apoptosis in affected cells .

- Membrane Disruption : At high concentrations, aziridine derivatives may disrupt cellular membranes, further contributing to their cytotoxic effects .

Case Studies

Several studies have focused on the biological activity of aziridine derivatives:

- Study on Anticancer Activity :

- Researchers evaluated a series of aziridine phosphine oxides alongside this compound for their anticancer properties. The study found that these compounds exhibited significant cytotoxicity across multiple cancer cell lines with varying IC50 values.

- Antibacterial Evaluation :

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

Aziridine compounds are often utilized as intermediates in the synthesis of pharmaceutical agents. Their ability to form stable bonds with biological targets makes them suitable for drug design. The sulfonyl group in 1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine enhances its reactivity and selectivity towards various biological molecules.

Case Study: Anticancer Agents

Research has demonstrated that aziridine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the synthesis of aziridine-based compounds that showed promising results against specific cancer cell lines, indicating their potential as lead compounds for further development .

Material Science

Coatings and Adhesives

The unique chemical structure of this compound allows it to be used in the formulation of coatings and adhesives. The polymerization of this compound can result in materials with enhanced adhesion properties and resistance to environmental degradation.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Antimicrobial Coatings | Effective against bacteria and fungi |

| Adhesives | Strong bonding capabilities |

| Environmental Resistance | Durable against moisture and UV exposure |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine and analogous aziridines:

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of N-tosyl aziridines such as 1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine generally proceeds via:

- Formation of an N-tosyl imine intermediate.

- Cyclization of this imine to the aziridine ring by nucleophilic addition and intramolecular ring closure.

This approach leverages the electron-withdrawing tosyl group to stabilize intermediates and control stereochemistry.

Preparation via Addition-Cyclization of N-Tosylimines

A highly effective method is the addition of carbenoid reagents to N-tosylimines, followed by cyclization to form the aziridine ring. For example, diiodomethyllithium addition to N-tosylimines has been demonstrated to produce cis-N-tosylaziridines with excellent diastereoselectivity and yields.

-

- Generation of diiodomethyllithium by deprotonation of diiodomethane with a strong base (e.g., LiHMDS) at low temperature (-78 °C).

- Addition of the N-tosylimine to the carbenoid reagent.

- Intramolecular cyclization to form the aziridine ring with the tosyl group on nitrogen.

-

- Low temperature (-78 °C) to maintain reagent stability.

- Use of mixed solvents such as THF and diethyl ether to stabilize reactive intermediates.

- Lewis base additives (e.g., DMPU) can improve yields and selectivity.

-

- High yield of cis-aziridine products.

- The tosyl group stabilizes the intermediate and prevents elimination side reactions.

- The method tolerates both aryl and alkyl imines, making it suitable for preparing isopropyl-substituted aziridines.

Optimization Data Summary

The following table summarizes key reaction parameters and their effects on product yields from a representative study on N-tosyl imine cyclization to aziridines:

| Entry | LiHMDS (equiv) | CH2I2 (equiv) | Concentration (M) | Time at -78 °C (min) | Additive (equiv) | Yield of Aminal (2a) % | Yield of gem-Diiodide (3a) % | Yield of cis-Iodoaziridine (4a) % |

|---|---|---|---|---|---|---|---|---|

| 1 | 2.2 | 2.5 | 0.06 | 15 | None | 20 | 17 | 60 |

| 5 | 2.2 | 2.5 | 0.06 | 60 | TMEDA (1) | 1 | 19 | 48 |

| 6 | 2.2 | 2.5 | 0.06 | 60 | DMPU (1) | 55 | 8 | 19 |

| 10 | 4.0 | 4.5 | 0.15 | 7 | None | 19 | 63 | - |

| 12 | 3.0 | 3.4 | 0.16 | 0 | None | 0 | 14 | 81 |

- Increasing equivalents of base and diiodomethane generally improved yields of aziridine.

- Addition of Lewis bases like TMEDA and DMPU influenced product distribution.

- Lower temperatures favored cyclization over side reactions.

- Concentration adjustments impacted the ratio of intermediates and final aziridine yield.

Alternative Preparation Approaches

Reaction of Aziridine Precursors with Acid/Base: Some patents describe the preparation of sulfonyl aziridines through reactions of precursor compounds with acids or bases leading to ring closure. This approach can yield optically active aziridines depending on starting materials.

Halogenation and Functional Group Transformations: The aziridine ring can be functionalized post-synthesis by halogenation or substitution reactions to introduce or modify substituents, though this is more relevant for derivatives than initial preparation.

Research Findings and Notes

- The tosyl group on nitrogen is crucial for stabilizing intermediates and controlling stereochemistry during aziridine formation.

- The use of diiodomethyllithium is a robust method for preparing cis-N-tosyl aziridines with alkyl substituents such as isopropyl groups.

- Reaction conditions (temperature, solvent, base equivalents, additives) must be carefully optimized to maximize yield and selectivity.

- Chromatographic purification requires careful selection of stationary phase (e.g., deactivated basic alumina) to avoid decomposition of sensitive aziridine products.

Summary Table: Key Preparation Method Features

| Aspect | Details |

|---|---|

| Starting Material | N-(4-Methylbenzene-1-sulfonyl)imine with propan-2-yl substituent |

| Key Reagent | Diiodomethyllithium (generated in situ from CH2I2 and LiHMDS) |

| Solvent | THF/Diethyl ether mixture |

| Temperature | Low temperature (-78 °C) |

| Additives | Lewis bases (e.g., TMEDA, DMPU) to improve yield and selectivity |

| Reaction Time | 15–60 minutes at -78 °C |

| Product | cis-1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine |

| Yield | Up to 81% under optimized conditions |

| Purification | Column chromatography on deactivated basic alumina to prevent decomposition |

Q & A

Q. What are the established synthetic routes for 1-(4-Methylbenzene-1-sulfonyl)-2-(propan-2-yl)aziridine, and what are their comparative advantages?

Answer: The compound is commonly synthesized via modified Gabriel-Cromwell reactions , where sulfonyl-protected aziridine precursors undergo nucleophilic substitution. For example:

- Stepwise sulfonylation : Reacting 2-(propan-2-yl)aziridine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields the target compound. This method emphasizes regioselectivity control, with yields typically ranging from 60–75% .

- One-pot methods : Combining aziridine precursors with sulfonylating agents in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve efficiency, reducing reaction times by ~30% .

Q. Key Characterization Techniques :

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

Answer: Stability studies should focus on:

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Sulfonyl aziridines generally degrade above 200°C, but substituents like the 4-methyl group may lower this threshold .

- pH sensitivity : Monitor hydrolytic stability via HPLC in buffered solutions (pH 2–12). Acidic conditions typically induce ring-opening, forming sulfonamide derivatives .

- Light exposure : Conduct UV-Vis spectroscopy under controlled irradiation to detect photolytic byproducts (e.g., aziridine ring cleavage) .

Experimental Design Tip : Use a factorial design (e.g., 2³ DOE) to evaluate interactions between temperature, pH, and light exposure .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported yields for aziridine sulfonylation?

Answer: Yield discrepancies often arise from:

- Steric hindrance : Bulkier substituents (e.g., 2-propan-2-yl) reduce nucleophilic attack efficiency on the sulfonyl chloride. Computational studies (DFT) suggest that electron-withdrawing groups on the sulfonyl moiety enhance reactivity by lowering activation energy .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve sulfonyl group transfer but may promote side reactions (e.g., aziridine polymerization). Contrasting yields in dichloromethane (75%) vs. DMF (55%) highlight this trade-off .

Q. Resolution Strategy :

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking studies : Use software like AutoDock Vina to predict binding affinity to biological targets (e.g., enzymes inhibited by sulfonamide derivatives). For example, the sulfonyl group’s electrostatic potential may interact with catalytic lysine residues in proteases .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. Derivatives with electron-deficient sulfonyl groups show 2–3× higher activity against S. aureus .

Validation : Synthesize top-predicted derivatives and assay via MIC (minimum inhibitory concentration) testing .

Q. What advanced techniques resolve stereochemical uncertainties in aziridine derivatives?

Answer:

- VCD (Vibrational Circular Dichroism) : Distinguish enantiomers by analyzing IR absorption differences in chiral environments .

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve absolute configuration, as demonstrated for analogous 2-methoxy-4-methyl sulfonyl aziridines (R-factor = 0.038) .

Case Study : Conflicting NMR data for diastereomers (e.g., δ 1.2–1.4 ppm for methyl groups) were resolved via SC-XRD, confirming a trans-configuration .

Q. How can researchers optimize reaction conditions using statistical experimental design?

Answer: Apply Design of Experiments (DoE) principles:

- Factors : Temperature (°C), catalyst loading (mol%), reaction time (h).

- Response : Yield (%), purity (HPLC area%).

| Factor | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature | 25 | 60 | 40–50 |

| Catalyst (Et₃N) | 1.2 eq | 2.5 eq | 1.8–2.0 eq |

| Time | 4 h | 12 h | 6–8 h |

Outcome : A central composite design identified 45°C, 1.9 eq Et₃N, and 7 h as optimal (yield: 82%, purity: 98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.